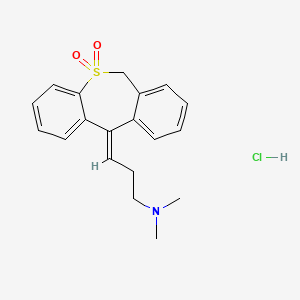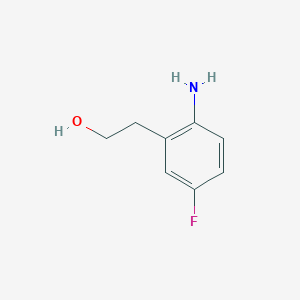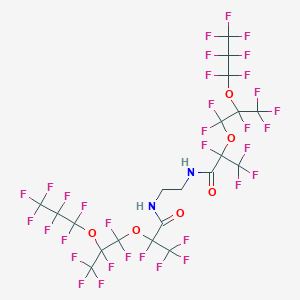
Dosulepin Sulfone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dosulepin Sulfone Hydrochloride is a derivative of dosulepin, a tricyclic antidepressant. It is primarily used in the treatment of depressive disorders and anxiety. This compound is known for its ability to inhibit the reuptake of biogenic amines, thereby increasing the levels of neurotransmitters like serotonin and norepinephrine in the synaptic cleft .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dosulepin Sulfone Hydrochloride typically involves the sulfonation of dosulepin. The process begins with the preparation of dosulepin, which is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dosulepin is reacted with sulfonating agents. The reaction mixture is then neutralized, purified, and crystallized to obtain the final product. The process is optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dosulepin Sulfone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The sulfone group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dosulepin Sulfone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying sulfonation reactions.
Biology: Investigated for its effects on neurotransmitter levels and its potential use in treating neurological disorders.
Medicine: Primarily used as an antidepressant and anxiolytic agent. It is also studied for its potential in treating chronic pain and migraines.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
Dosulepin Sulfone Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The compound also acts as an antagonist at histamine type 1 receptors, contributing to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Doxepin: Shares structural similarities and is used for similar therapeutic purposes.
Clomipramine: Also a tricyclic antidepressant with comparable pharmacological properties
Uniqueness
Dosulepin Sulfone Hydrochloride is unique due to its specific sulfone group, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and alters its metabolic profile compared to other tricyclic antidepressants .
Eigenschaften
Molekularformel |
C19H22ClNO2S |
|---|---|
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
(3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
InChI-Schlüssel |
BKVDSQDFYZQLTR-SJDTYFKWSA-N |
Isomerische SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31.Cl |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)




![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)

